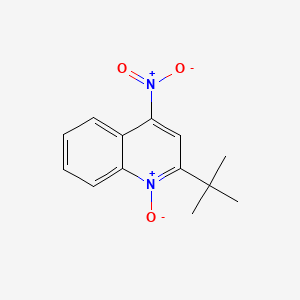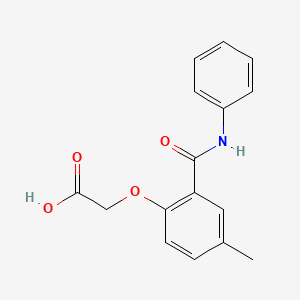
Butyrophenone, 4-morpholino-2',4',6'-trimethoxy-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride is a chemical compound that belongs to the butyrophenone class This class of compounds is known for its diverse applications, particularly in the field of medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride typically involves the reaction of a butyrophenone derivative with morpholine and trimethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the hydrochloride salt form of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride involves its interaction with specific molecular targets in the body. It is known to act on dopamine receptors, particularly the D2 receptor, which plays a crucial role in the regulation of neurotransmission. By modulating these receptors, the compound can influence various physiological processes, including mood, cognition, and motor function.
Comparación Con Compuestos Similares
Similar Compounds
Haloperidol: A well-known butyrophenone derivative used as an antipsychotic agent.
Droperidol: Another butyrophenone compound used for its antiemetic and sedative properties.
Bromperidol: A first-generation antipsychotic similar to haloperidol.
Uniqueness
Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other butyrophenone derivatives. The presence of morpholino and trimethoxy groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
35535-29-6 |
|---|---|
Fórmula molecular |
C17H26ClNO5 |
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
4-morpholin-4-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO5.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)5-4-6-18-7-9-23-10-8-18;/h11-12H,4-10H2,1-3H3;1H |
Clave InChI |
DWXAPHYWKQFGGK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCOCC2)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)

![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)



![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)




